molecular formula C13H14N2 B8009553 N-Benzyl-N-methylpyridine-4-amine CAS No. 82942-26-5

N-Benzyl-N-methylpyridine-4-amine

Cat. No.: B8009553
CAS No.: 82942-26-5
M. Wt: 198.26 g/mol
InChI Key: LWZDSXONSDJDOH-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylpyridine-4-amine is an organic compound that belongs to the class of substituted amines It features a pyridine ring substituted with a benzyl group and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-Benzyl-N-methylpyridine-4-amine involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method is efficient and environmentally friendly, producing high yields in a short time . Another approach involves the use of formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent in a reductive amination reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical methods, such as ball milling, is favored due to its green chemistry approach and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methylpyridine-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Benzylpyridine-4-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Benzyl-N-methylpyridine-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-N-methylpyridine-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpyridin-4-amine: Similar structure but lacks the benzyl group.

    N-Benzylpyridin-4-amine: Similar structure but lacks the methyl group.

    N-Methylpyridin-4-amine: Similar structure but lacks the benzyl group.

Uniqueness

N-Benzyl-N-methylpyridine-4-amine is unique due to the presence of both benzyl and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to molecular targets and improve its solubility and stability compared to similar compounds .

Properties

IUPAC Name

N-benzyl-N-methylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZDSXONSDJDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82942-26-5
Record name 4-(Dimethylamino)pyridine, polymer-bound
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